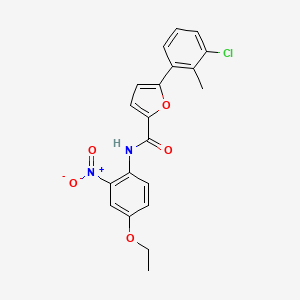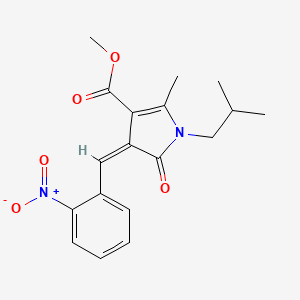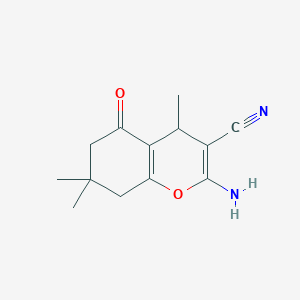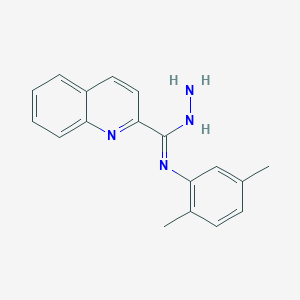![molecular formula C20H24Br2N2O B5008775 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]-2-propanol](/img/structure/B5008775.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]-2-propanol, commonly known as BRD3731, is a novel small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a valuable tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of BRD3731 involves the inhibition of a specific protein, known as bromodomain-containing protein 4 (BRD4). This protein plays a crucial role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting BRD4, BRD3731 can block the expression of certain genes that are involved in disease progression, leading to a therapeutic effect.
Biochemical and Physiological Effects:
BRD3731 has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to reduce inflammation and suppress the immune response in animal models of inflammatory diseases. Furthermore, it has been shown to inhibit viral replication in vitro, suggesting its potential use as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BRD3731 is its unique chemical structure, which makes it a valuable tool for drug discovery and development. Its ability to inhibit BRD4, a key regulator of gene expression, makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on BRD3731. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to improved therapeutic outcomes. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Furthermore, its potential use in combination with other drugs, such as chemotherapy or immunotherapy, should be explored. Finally, its potential use in other diseases, such as neurological disorders and metabolic diseases, should be investigated.
Métodos De Síntesis
The synthesis of BRD3731 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,6-dibromo-9H-carbazole, which is reacted with 3-methylbutylamine to form an intermediate product. This intermediate is then reacted with 2-propanol to yield the final product, BRD3731. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
BRD3731 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, particularly in breast cancer and leukemia. Additionally, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, it has been studied for its potential use in treating viral infections, such as HIV and hepatitis C.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3-methylbutylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2N2O/c1-13(2)7-8-23-11-16(25)12-24-19-5-3-14(21)9-17(19)18-10-15(22)4-6-20(18)24/h3-6,9-10,13,16,23,25H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFERQVNZXNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5008693.png)
![N-[1-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5008705.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)
![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5008738.png)



![N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5008760.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5008769.png)
![N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008770.png)
![[2-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B5008782.png)
